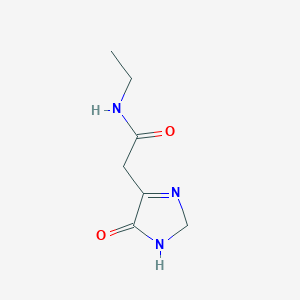
N-Ethyl-2-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-2-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)acetamide is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group and an acetamide group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)acetamide typically involves the reaction of ethylamine with a suitable imidazole precursor. One common method involves the condensation of ethylamine with 4,5-dihydro-1H-imidazole-5-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-2-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethyl group or the acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Hydroxyimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Ethyl-2-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Ethyl-2-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: The parent compound of the imidazole family.
2-Methylimidazole: A derivative with a methyl group at the 2-position.
4,5-Dihydro-1H-imidazole-5-one: A precursor used in the synthesis of N-Ethyl-2-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)acetamide.
Uniqueness
This compound is unique due to the presence of both an ethyl group and an acetamide group, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
N-ethyl-2-(5-oxo-1,2-dihydroimidazol-4-yl)acetamide |
InChI |
InChI=1S/C7H11N3O2/c1-2-8-6(11)3-5-7(12)10-4-9-5/h2-4H2,1H3,(H,8,11)(H,10,12) |
Clave InChI |
ZPUBDXJKDSIWCQ-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)CC1=NCNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


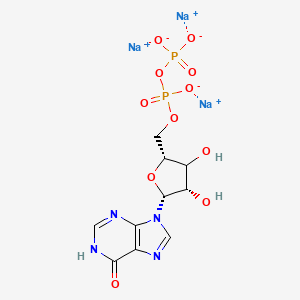
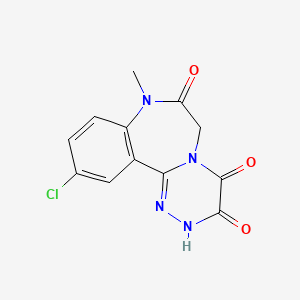
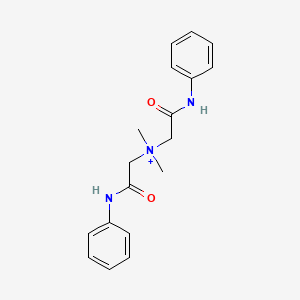

![[3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B15197563.png)

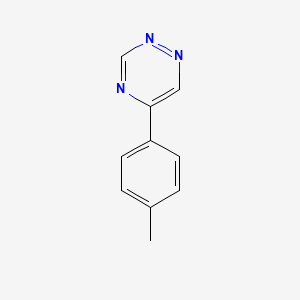

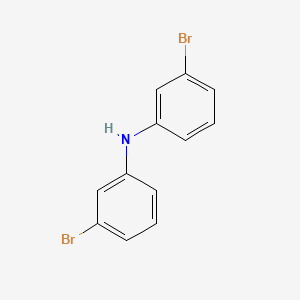
![Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B15197592.png)
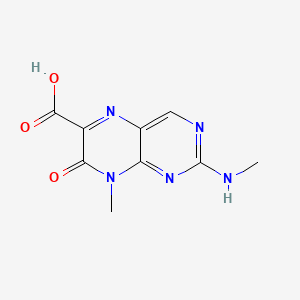

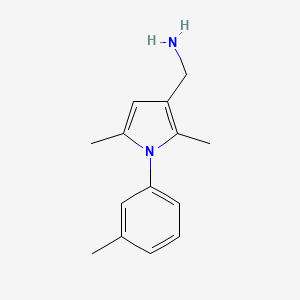
![1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one](/img/structure/B15197622.png)
